(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

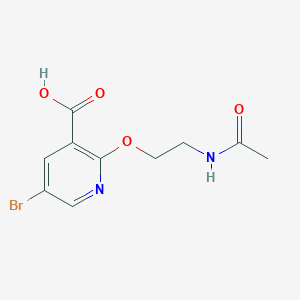

“(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine” is a chemical compound with the CAS Number: 75180-54-0 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular weight of “(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine” is 181.3 . The InChI code for this compound is1S/C10H15NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 . Physical And Chemical Properties Analysis

“(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine” is a liquid at room temperature .科学的研究の応用

Antimicrobial Agents

Thiophene derivatives, including (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine, have shown promising results as antimicrobial agents. Their structure allows for the synthesis of compounds that can be potent against a variety of microbial strains. Research in this area focuses on developing new drugs that can combat antibiotic-resistant bacteria, a growing concern in global health .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of thiophene compounds make them valuable in the development of new pain relief medications. Studies are exploring how these compounds can be used to reduce inflammation and alleviate pain without the side effects associated with traditional anti-inflammatory drugs .

Antitumor Activity

The antitumor activity of thiophene derivatives is another exciting area of research. Scientists are examining how these compounds can be used to inhibit the growth of cancer cells, potentially leading to new treatments for various types of cancer .

Corrosion Inhibition

Beyond medical applications, (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine can be used in the field of material science, particularly as a corrosion inhibitor for metals. This application is crucial for extending the life of metal structures and components, reducing maintenance costs and preventing failures .

Organic Light-Emitting Diodes (OLEDs)

In the realm of electronics, thiophene derivatives are being utilized in the fabrication of OLEDs. Their unique properties contribute to the development of more efficient and durable light-emitting devices, which are used in displays for various electronic devices .

Kinase Inhibition

Kinases are enzymes that play a critical role in the regulation of cell functions. Thiophene derivatives are being studied for their ability to inhibit specific kinases, which could lead to new treatments for diseases caused by dysregulated kinase activity .

Estrogen Receptor Modulation

Some thiophene compounds have shown the ability to modulate estrogen receptors. This property is being explored for potential therapeutic applications in hormone-related conditions, including certain types of breast cancer .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

[1-(thiophen-2-ylmethyl)cyclopentyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c12-9-11(5-1-2-6-11)8-10-4-3-7-13-10/h3-4,7H,1-2,5-6,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNLLDQSPBZQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC2=CC=CS2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)

![7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1467894.png)

![[2-(3-Chlorophenoxy)thiazol-5-yl]methanol](/img/structure/B1467896.png)

![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)

![3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1467907.png)